molecular formula C13H11N3O B2993329 2-(1H-indol-5-yloxy)pyridin-3-amine CAS No. 1322604-86-3

2-(1H-indol-5-yloxy)pyridin-3-amine

Cat. No.: B2993329
CAS No.: 1322604-86-3
M. Wt: 225.251
InChI Key: FUHMCPKMMGLHQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-5-yloxy)pyridin-3-amine typically involves the coupling of an indole derivative with a pyridine derivative. One common method is the nucleophilic aromatic substitution reaction where an indole derivative reacts with a halogenated pyridine under basic conditions . For example, the reaction of 5-hydroxyindole with 3-chloropyridine in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-5-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-indol-5-yloxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-5-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity . Pathways involved may include inhibition of kinases or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-5-yloxy)pyridin-3-amine is unique due to its dual indole and pyridine structure, which allows it to interact with a broader range of biological targets. This dual functionality can enhance its therapeutic potential and make it a valuable compound in drug discovery .

Properties

IUPAC Name

2-(1H-indol-5-yloxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-11-2-1-6-16-13(11)17-10-3-4-12-9(8-10)5-7-15-12/h1-8,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHMCPKMMGLHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC3=C(C=C2)NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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